molecular formula C10H10BrF3O2 B3300547 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene CAS No. 902757-20-4

4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene

Cat. No.: B3300547
CAS No.: 902757-20-4
M. Wt: 299.08 g/mol
InChI Key: BAOBTAWUWBRROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene” is a chemical compound with the CAS Number: 902757-20-4 . It has a molecular weight of 299.09 . The IUPAC name for this compound is 4-bromo-1-isopropoxy-2-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10BrF3O2/c1-6(2)15-8-4-3-7(11)5-9(8)16-10(12,13)14/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 2-8°C .

Scientific Research Applications

Lithium-Ion Battery Enhancements

A study on a new bifunctional electrolyte additive for lithium-ion batteries utilized a structurally similar compound, demonstrating its potential to form a protective polymer film at higher voltages. This film prevents voltage rise during overcharge and enhances battery safety by reducing flammability and improving thermal stability without compromising the battery's normal cycle performance (Zhang Qian-y, 2014).

Advanced Organic Synthesis

Research has shown the versatility of bromo-substituted benzenes in organic synthesis, such as the ring expansion to produce novel organic compounds with potential application in materials science and pharmaceuticals. For instance, the treatment of specific bromo-substituted compounds has led to products with unique molecular structures, useful for further chemical modifications (Tomohiro Agou et al., 2015).

Material Science and Polymer Research

In material science, the cyclodimerization of bromotrifluorovinyloxybenzene derivatives has been explored for generating isomers with distinct solid-state structures. These findings are crucial for developing polymers with desired properties, such as low crystallinity, which is advantageous for specific applications (S. Ligon et al., 2003).

Chemical Synthesis and Functionalization

The bromination of dimethoxybenzene derivatives and their conversion into sulfur-functionalized benzoquinones highlight the utility of bromo-substituted compounds in synthesizing chemically diverse and functionalized molecules. These processes are foundational in developing new chemicals for various industrial and research applications (R. Aitken et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and provide instructions for what to do if in eyes .

Properties

IUPAC Name

4-bromo-1-propan-2-yloxy-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-6(2)15-8-4-3-7(11)5-9(8)16-10(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBTAWUWBRROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208623
Record name 4-Bromo-1-(1-methylethoxy)-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902757-20-4
Record name 4-Bromo-1-(1-methylethoxy)-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902757-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1-methylethoxy)-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.